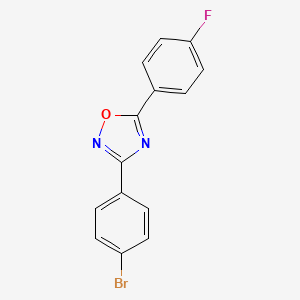

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, derivatives have been synthesized by refluxing mixtures of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride, showcasing the versatility of methods available for creating such compounds (Chandrakantha et al., 2011).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been extensively studied using various spectroscopic and theoretical methods. Density Functional Theory (DFT) calculations, for instance, have been employed to optimize the molecular structure and investigate the bond lengths, angles, and vibrational wavenumbers of similar compounds, providing insight into their stability and reactivity (Dhonnar et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, reflecting their reactivity. For example, solid-state acetylation of similar compounds has been shown to result in the formation of monoacetyl and diacetyl derivatives, highlighting the ambident reactivity of these molecules and their susceptibility to electrophilic attack (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their absorption and emission spectra, have been studied, revealing that these compounds typically exhibit maximum UV absorption wavelengths in the range of 280~301 nm and peak photoluminescent wavelengths in 350~370 nm. Such properties are influenced by the nature of the substituent groups attached to the oxadiazole ring (Yu et al., 2006).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as their reactivity in electrophilic and nucleophilic attacks, are significantly influenced by their electronic structure. Studies using molecular electrostatic potential surface analysis have indicated that the nitrogen atom in the oxadiazole ring serves as a potential site for electrophilic attack, demonstrating the compound's kinetic stability and reactivity profile (Dhonnar et al., 2021).

Aplicaciones Científicas De Investigación

Nonlinear Optical Characterization

- Optical Nonlinearity : A study by Chandrakantha et al. (2011) explored the nonlinear optical properties of 1,3,4-oxadiazole derivatives, including compounds containing bromine. This research suggests potential applications in optoelectronics due to the compounds' behavior as optical limiters at specific wavelengths (Chandrakantha et al., 2011).

Antimicrobial Properties

- Antimicrobial Activity : Parikh and Joshi (2014) synthesized a series of oxadiazole derivatives, noting that the presence of fluorine atoms significantly enhances antimicrobial properties against various bacterial and fungal strains (Parikh & Joshi, 2014).

- Antifungal and Anti-inflammatory Applications : Koçyiğit-Kaymakçıoğlu et al. (2012) found that certain 1,3,4-oxadiazoles, including derivatives with bromine and fluorine, showed significant antifungal activity against Candida pathogens and also demonstrated anti-inflammatory effects in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).

Synthesis and Chemical Properties

- Synthesis and Characterization : Menteşe et al. (2015) worked on synthesizing benzimidazole derivatives containing oxadiazole, observing notable antimicrobial and antioxidant activities (Menteşe et al., 2015).

- Insecticidal Activities : Shi et al. (2000) synthesized novel 1,3,4-oxadiazoles and evaluated their insecticidal activities, highlighting the versatility of these compounds (Shi et al., 2000).

Other Applications

- Molecular Structure and Reactivity : Dymshits and Rublewa (1996) investigated the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, revealing the compound's anisotropic reactivity and potential in various chemical processes (Dymshits & Rublewa, 1996).

Safety And Hazards

Direcciones Futuras

The study of oxadiazole derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIRBPRSTFCJHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358326 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

CAS RN |

694521-68-1 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)